DL-Alanine

Vue d'ensemble

Description

DL-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Synthesis Analysis

DL-Alanine is synthesized through a biocatalytic deracemization process using alanine dehydrogenase and ω-transaminase . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase .

Molecular Structure Analysis

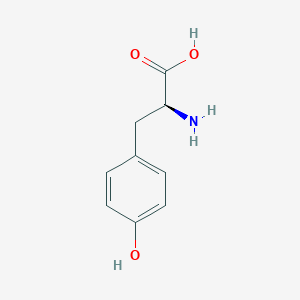

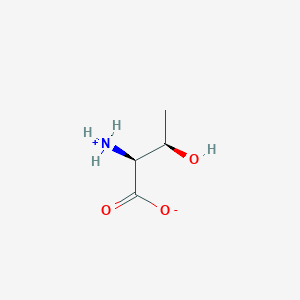

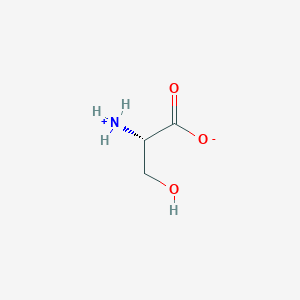

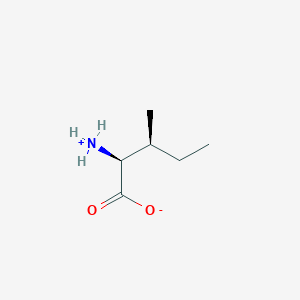

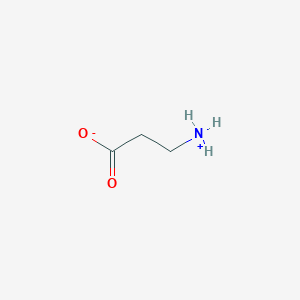

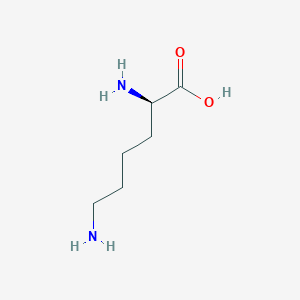

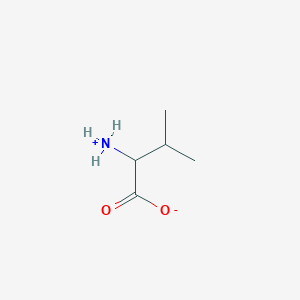

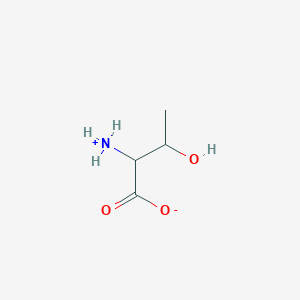

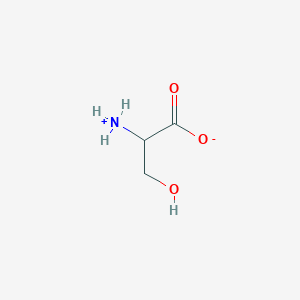

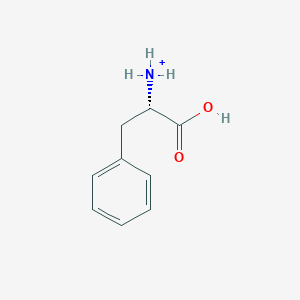

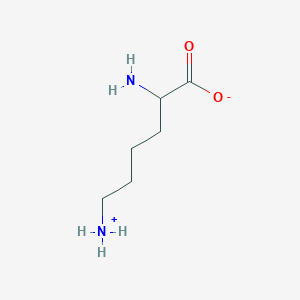

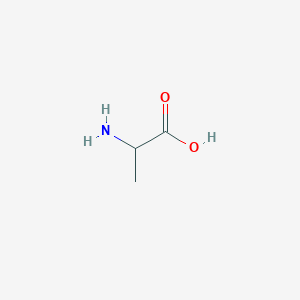

DL-Alanine has a molecular formula of C3H7NO2 . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain .

Chemical Reactions Analysis

DL-Alanine can interact in a specific ratio with copper ions to form stable water-soluble Cu-alanine complexes, which could hasten the chemical dissolution of the copper surface during the Chemical Mechanical Polishing (CMP) process .

Physical And Chemical Properties Analysis

DL-Alanine is a white powder with a molar mass of 89.094 g·mol−1 . It has a density of 1.424 g/cm3 and is soluble in water . It has a melting point of 258 °C .

Applications De Recherche Scientifique

Chelation Studies with Transition Metals

DL-Alanine is utilized in mixed ligand (chelate) studies involving transition metals such as Copper (Cu II) , Zinc (Zn II) , and Cadmium (Cd II) . These studies are crucial for understanding the complex interactions between amino acids and metals, which can have implications in various fields including biochemistry and environmental science .

Alanine Cycle Regulation

This amino acid plays a significant role in the alanine cycle, which is responsible for regulating the levels of alanine aminotransferases. These enzymes are important markers used as a diagnostic tool to predict type II diabetes .

Crystallization Studies

DL-Alanine has been observed under in-situ microscopic conditions to understand its crystallization from a dense liquid droplet. This research provides insights into heterogeneous nucleation and could have implications in materials science and pharmaceuticals .

Copper Chemical Mechanical Planarization (CMP)

In semiconductor manufacturing, DL-Alanine serves as an auxiliary complexing agent during the CMP process. It interacts with copper ions to form stable water-soluble complexes, facilitating the chemical dissolution of the copper surface, which is a critical step in creating integrated circuits .

Terahertz Spectroscopy

The terahertz (THz) spectrum of DL-Alanine has been measured, revealing sharp absorptions over a wide frequency range. This research is significant for understanding the molecular vibrations and interactions at cryogenic temperatures, which can be applied in spectroscopy and pharmaceutical analysis .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25281-63-4 | |

| Record name | Poly(DL-alanine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25281-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6031255 | |

| Record name | DL-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; odourless | |

| Record name | DL-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Solublein water, Slightly soluble (in ethanol) | |

| Record name | DL-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | DL-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

DL-Alanine | |

CAS RN |

302-72-7, 338-69-2, 56-41-7 | |

| Record name | Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ALANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU7983T0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (alpha-D-mannosyl)7-beta-D-mannosyl-diacetylchitobiosyl-L-asparagine, isoform A (protein) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of DL-alanine?

A1: DL-alanine, also known as 2-aminopropanoic acid, has the molecular formula C3H7NO2 and a molecular weight of 89.09 g/mol. It exists as a racemic mixture of D-alanine and L-alanine, which are mirror images of each other (enantiomers).

Q2: What spectroscopic techniques are used to characterize DL-alanine?

A: Several spectroscopic methods are employed to characterize DL-alanine. * FTIR Spectroscopy: Identifies functional groups and provides insights into molecular vibrations and interactions. Studies using FTIR have characterized the structure of DL-alanine alkyl amides [], investigated the interaction of DL-alanine with salts [], and analyzed the structure of DL-alanine complexes []. * Raman Spectroscopy: Provides complementary information to FTIR, particularly on vibrational modes. It has been used to study pressure-induced changes in DL-alanine [] and to analyze the intermolecular potential of deuterated DL-alanine crystals [].* NMR Spectroscopy: Offers detailed information about the structure, dynamics, and interactions of molecules. 1H and 13C NMR were used to analyze new DL-alanine-based Schiff bases [].* UV-Vis Spectroscopy: Useful for studying electronic transitions and characterizing compounds with chromophores. It was used to analyze the optical properties of DL-alanine doped KDP crystals [].

Q3: What are the key physical properties of DL-alanine?

A3: DL-alanine appears as a white crystalline powder and is soluble in water. It is a non-essential amino acid, meaning the human body can synthesize it.

Q4: What is significant about the crystallization of DL-alanine?

A: DL-alanine crystallizes as a racemic compound, forming crystals that contain equal amounts of D- and L-alanine molecules. Research has shown that electrolytes can significantly enhance the nucleation of DL-alanine in aqueous solutions, suggesting that they assist in the formation of head-to-tail chains of DL-alanine molecules, which act as precursors for crystal growth [].

Q5: What are some known applications of DL-alanine?

A: DL-alanine finds diverse applications in various fields: * Food Industry: DL-alanine is used as a flavor enhancer due to its ability to impart a sweet taste []. * Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and is also used in some dietary supplements.* Chemical Research: DL-alanine is utilized as a building block for synthesizing peptides and other complex molecules. Studies have explored its use in the creation of poly(DL-alanine) based branched polypeptides [].

Q6: How is DL-alanine used in the context of dosimetry?

A: DL-alanine is employed as a radiation dosimeter due to the formation of stable free radicals upon irradiation [, , ]. The concentration of these radicals, measurable by electron spin resonance (ESR) spectroscopy, is proportional to the absorbed dose of radiation. This property makes DL-alanine suitable for applications requiring accurate measurement of radiation doses, such as in medical radiation therapy and industrial irradiation processes.

Q7: How does DL-alanine interact with biological systems?

A:

Amino Acid Metabolism: As an amino acid, DL-alanine participates in various metabolic pathways. Studies have investigated its role in transamination reactions in both normal and neoplastic cells []. * Bacterial Growth: Research has focused on the role of DL-alanine in bacterial growth and metabolism. For instance, DL-alanine is crucial for the germination of Bacillus cereus spores [], highlighting its importance in bacterial life cycles.* Gustatory Stimulation:* Studies on rats have shown that DL-alanine acts as a gustatory stimulus, eliciting neural activity in the chorda tympani nerve []. This finding suggests that DL-alanine contributes to the perception of taste.

Q8: What are some potential future directions for DL-alanine research?

A:

Biomedical Applications: Exploring the potential of DL-alanine and its derivatives in drug delivery systems or as therapeutic agents.* Material Science: Investigating the use of DL-alanine in the development of new materials with tailored properties, particularly in the areas of piezoelectrics [] and biosensors.* Environmental Science:* Examining the environmental fate and potential impact of DL-alanine, especially in the context of its increasing use in various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.